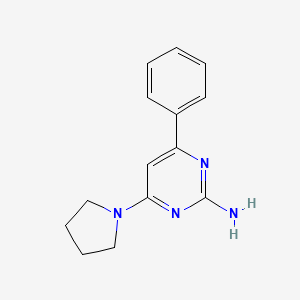

4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine

Übersicht

Beschreibung

4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group at the 4-position and a pyrrolidine ring at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Substitution at the 4-Position: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid and a halogenated pyrimidine intermediate.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with pyrrolidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of microwave-assisted organic synthesis (MAOS) to increase reaction efficiency and reduce reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Pyrrolidine in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives of the phenyl or pyrrolidine rings.

Reduction: Reduced derivatives with hydrogenated pyrimidine or phenyl rings.

Substitution: Substituted derivatives with various functional groups replacing the halogen atoms on the pyrimidine ring.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that derivatives of pyrimidines, including 4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine, exhibit potential anticancer properties. A study demonstrated that modifications in the substituents on the pyrimidine ring significantly affect the compound's ability to inhibit cancer cell proliferation. For instance, certain derivatives showed micromolar activity against various cancer cell lines, suggesting that the structural configuration plays a crucial role in its efficacy .

Antidiabetic Agents

Pyrrolidine derivatives have been explored for their role in managing diabetes. A series of pyrrolidine-based compounds were developed as dual-target inhibitors of α-glucosidase and aldose reductase, enzymes involved in glucose metabolism and diabetic complications. The efficacy of these compounds was attributed to their ability to mimic carbohydrate structures, enhancing their interaction with target enzymes .

Neurological Applications

The compound has also been investigated for its potential in treating neurological disorders. Pyrrolidine derivatives have shown promise as anticonvulsants, with some compounds demonstrating significant activity in seizure models. The structure-activity relationship (SAR) studies highlighted that specific substitutions on the pyrrolidine ring could enhance anticonvulsant properties .

Case Study 1: Pyrrolidine Derivatives in Cancer Treatment

In a controlled study involving several pyrimidine derivatives, researchers synthesized a series of compounds based on this compound. These compounds were evaluated for their cytotoxic effects on breast cancer cell lines. Results indicated that certain derivatives inhibited cell growth at low micromolar concentrations, establishing a foundation for further development as anticancer agents .

Case Study 2: Dual Inhibitors for Diabetes Management

A group of researchers synthesized polyhydroxylated pyrrolidines derived from the compound to evaluate their effectiveness as dual inhibitors of α-glucosidase and aldose reductase. The study found that these compounds not only inhibited enzyme activity but also improved glucose tolerance in diabetic animal models, showcasing their potential as therapeutic agents for diabetes management .

Summary of Findings

Wirkmechanismus

The mechanism of action of 4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. The pyrrolidine ring contributes to the compound’s binding affinity and selectivity by enhancing its three-dimensional structure and steric interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Phenylpyrimidine-2-amine: Lacks the pyrrolidine ring, resulting in different biological activity and binding properties.

6-Pyrrolidin-1-ylpyrimidine-2-amine: Lacks the phenyl group, affecting its interaction with aromatic binding sites.

4-Phenyl-6-morpholin-1-ylpyrimidin-2-amine: Contains a morpholine ring instead of pyrrolidine, leading to different steric and electronic properties.

Uniqueness

4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine is unique due to the combination of the phenyl and pyrrolidine rings, which confer specific steric and electronic properties that enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for drug discovery and development .

Biologische Aktivität

4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has a complex structure that allows it to interact with various biological targets. Its molecular formula is , and it features a pyrimidine core substituted with phenyl and pyrrolidine groups. The presence of these groups enhances its binding affinity to specific enzymes and receptors, making it a valuable candidate for drug development.

The mechanism of action of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to altered cellular signaling pathways.

- Receptor Interaction : It may also interact with various receptors, modulating their activity and influencing downstream signaling processes. The structural configuration provided by the pyrrolidine ring is crucial for enhancing binding affinity and selectivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through its ability to inhibit tumor cell proliferation. For instance, in vitro assays demonstrated significant antiproliferative effects against several cancer cell lines, including melanoma and breast cancer cells.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 (lung) | 5.0 | Inhibits cell cycle progression |

| 4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amines | MDA-MB-231 (breast) | 3.2 | Induces apoptosis |

These results indicate that the compound's structural features contribute to its potency in inhibiting cancer cell growth .

Other Biological Activities

Beyond anticancer properties, 4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amines have been investigated for their antiviral and antibacterial activities. Preliminary data suggest that they may exhibit inhibitory effects on viral replication and bacterial growth, although further studies are required to elucidate these mechanisms fully .

Case Study 1: Melanoma Treatment

A study evaluated the efficacy of 4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amines in treating melanoma. The results indicated that the compound significantly reduced tumor size in vivo, demonstrating its potential as a therapeutic agent for melanoma treatment. The study also noted that the compound's pharmacokinetic profile was favorable, with good oral bioavailability and metabolic stability .

Case Study 2: Antiviral Activity

In another investigation, researchers explored the antiviral properties of this compound against influenza virus strains. Results showed that it effectively inhibited viral replication in cultured cells, suggesting a novel approach for antiviral drug development targeting influenza viruses .

Eigenschaften

IUPAC Name |

4-phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4/c15-14-16-12(11-6-2-1-3-7-11)10-13(17-14)18-8-4-5-9-18/h1-3,6-7,10H,4-5,8-9H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGLPCKWSFRLCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358163 | |

| Record name | 4-phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

424810-78-6 | |

| Record name | 4-phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.